molecular formula C14H10N2O6 B4925732 3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid

3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid

Cat. No. B4925732
M. Wt: 302.24 g/mol
InChI Key: FOEDHWKLJXWDTG-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid is a compound that has been studied for its potential applications in scientific research. This compound is also known as FNBAA and is a derivative of acrylic acid. FNBAA has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for further research.

Mechanism of Action

The mechanism of action of FNBAA is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in metabolic pathways. FNBAA has been found to inhibit the activity of enzymes such as alpha-glucosidase and lipase, which are involved in the breakdown of carbohydrates and lipids, respectively. FNBAA may also have other mechanisms of action that have yet to be fully explored.
Biochemical and Physiological Effects:
FNBAA has been found to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes involved in carbohydrate and lipid metabolism, FNBAA has also been found to have anti-inflammatory and anti-tumor properties. FNBAA has also been studied for its potential use as a therapeutic agent in the treatment of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using FNBAA in lab experiments is its ability to selectively inhibit specific enzymes involved in metabolic pathways. This makes it a useful tool for studying the biochemical and physiological effects of these enzymes. However, one limitation of FNBAA is its complex synthesis process, which may make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several potential future directions for research involving FNBAA. One area of interest is its potential use as a therapeutic agent in the treatment of diabetes and obesity. FNBAA may also have applications in the development of new anti-inflammatory and anti-tumor drugs. Additionally, further research is needed to fully understand the mechanism of action of FNBAA and its effects on various enzymes and metabolic pathways.

Synthesis Methods

The synthesis of FNBAA involves several steps, including the reaction of 3-nitrobenzoyl chloride with furfurylamine to form 3-nitrobenzoyl-furfurylamine. This compound is then reacted with acryloyl chloride to form FNBAA. The synthesis of FNBAA is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

FNBAA has been studied for its potential applications in scientific research, particularly in the field of biochemistry. This compound has been found to have a range of biochemical and physiological effects, including the inhibition of enzymes involved in the metabolism of carbohydrates and lipids. FNBAA has also been found to have anti-inflammatory and anti-tumor properties.

properties

IUPAC Name

(E)-3-(furan-2-yl)-2-[(3-nitrobenzoyl)amino]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O6/c17-13(9-3-1-4-10(7-9)16(20)21)15-12(14(18)19)8-11-5-2-6-22-11/h1-8H,(H,15,17)(H,18,19)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEDHWKLJXWDTG-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=CC2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/C(=C/C2=CC=CO2)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(Furan-2-YL)-2-[(3-nitrophenyl)formamido]prop-2-enoic acid

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